molecular formula C15H12N4O2 B2797648 6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide CAS No. 2034282-47-6

6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide

Cat. No.: B2797648
CAS No.: 2034282-47-6
M. Wt: 280.287
InChI Key: FMPDKKZRPSDGPX-UHFFFAOYSA-N
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Description

6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide is a heterocyclic compound that combines the structural features of quinoline and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide typically involves the condensation of a quinoline derivative with a pyrimidine carboxylic acid derivative. One common method involves the reaction of 6-methoxyquinoline with pyrimidine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: 6-hydroxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide.

    Reduction: 6-methoxy-N-(quinolin-6-yl)pyrimidine-4-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to fit into the active sites of these targets, thereby blocking their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide is unique due to its combined structural features of quinoline and pyrimidine, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

6-methoxy-N-quinolin-6-ylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c1-21-14-8-13(17-9-18-14)15(20)19-11-4-5-12-10(7-11)3-2-6-16-12/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPDKKZRPSDGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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